6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)hexanamide
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Overview
Description
Tz-Thalidomide is a derivative of thalidomide that contains a tetrazine group. This modification allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene groups. Thalidomide itself is a well-known compound with a controversial history due to its teratogenic effects when used during pregnancy. it has found renewed interest in recent years for its immunomodulatory and anti-angiogenic properties .
Preparation Methods
The synthesis of Tz-Thalidomide involves the introduction of a tetrazine group to the thalidomide molecule. One common method starts with the commercially available thalidomide. The tetrazine group is introduced through a series of chemical reactions that typically involve the use of reagents such as N-carbethoxyphthalimide and trans-cyclooctene . The reaction conditions often require refluxing in pyridine and subsequent purification steps to obtain the final product with high purity .
Industrial production methods for Tz-Thalidomide are similar to those used for other thalidomide derivatives, involving large-scale synthesis and purification processes to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Tz-Thalidomide undergoes several types of chemical reactions, primarily driven by the presence of the tetrazine group. These reactions include:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group in Tz-Thalidomide and trans-cyclooctene groups, forming a stable adduct.
Substitution Reactions: The tetrazine group can participate in substitution reactions under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include trans-cyclooctene and other dienophiles that react with the tetrazine group . The major products formed from these reactions are typically stable adducts that can be further utilized in biochemical applications .
Scientific Research Applications
Tz-Thalidomide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The primary mechanism of action of Tz-Thalidomide involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, Tz-Thalidomide modulates the activity of the ubiquitin-proteasome system, leading to the degradation of target proteins . This mechanism is crucial for its anti-cancer and immunomodulatory effects. Additionally, the tetrazine group allows Tz-Thalidomide to participate in click chemistry reactions, facilitating the formation of PROTACs and other bioconjugates .
Comparison with Similar Compounds
Tz-Thalidomide is unique due to the presence of the tetrazine group, which distinguishes it from other thalidomide derivatives. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
The uniqueness of Tz-Thalidomide lies in its ability to participate in click chemistry reactions, making it a valuable tool for the development of targeted therapies and bioconjugates .
Properties
IUPAC Name |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O6/c1-17-32-34-26(35-33-17)19-11-9-18(10-12-19)16-30-23(37)8-3-2-4-15-42-22-7-5-6-20-25(22)29(41)36(28(20)40)21-13-14-24(38)31-27(21)39/h5-7,9-12,21H,2-4,8,13-16H2,1H3,(H,30,37)(H,31,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPHLKGKBKDTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCOC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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